4-(1-Adamantyl)benzene-1,2-diamine
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Overview
Description
“4-(1-Adamantyl)benzene-1,2-diamine” is a versatile chemical compound with immense scientific potential. It is a derivative of adamantane, a type of compound that has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . These derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Scientific Research Applications
Gas Transport Properties
Research on aromatic polyamides containing adamantyl moiety, synthesized from a new diamine monomer, has demonstrated significant gas transport properties. These poly(ether amide)s exhibit high permselectivity for gases such as O2/N2 and CO2/CH4, making them promising materials for gas separation membranes. The study correlates the gas transport properties with the polymer structures, focusing on their glass transition temperature, chain packing, and dielectric constant values (Bera, Bandyopadhyay, Ghosh, & Banerjee, 2014).
Electroactive Aromatic Polyamides and Polyimides
Novel electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine moieties have been developed. These materials are amorphous, soluble in polar solvents, and can be cast into films with good mechanical properties. They demonstrate high glass-transition temperatures and thermal stability, along with strong UV–vis absorption and photoluminescence in the blue region. Such properties make these polymers suitable for applications in electronic and photonic devices (Hsiao, Liou, Kung, Pan, & Kuo, 2009).
Polyamide-Imides with Pendent Adamantyl Groups
A series of new polyamide-imides (PAIs) containing pendent adamantyl groups have been synthesized, showing great solubility in various solvents and excellent film-forming ability. These PAIs possess high glass transition temperatures and remarkable thermal stability, alongside strong mechanical properties. Such characteristics render these polymers suitable for high-performance applications, including coatings and films in the electronics industry (Liaw & Liaw, 2001).
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it is expected that the study and application of “4-(1-Adamantyl)benzene-1,2-diamine” and similar compounds will continue to be a promising area of research in the future.
Properties
IUPAC Name |
4-(1-adamantyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c17-14-2-1-13(6-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQWTZNRDVNGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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